N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-23(12-15-6-4-3-5-7-15)20(25)19-14-27-21-22-18(13-24(19)21)16-8-10-17(26-2)11-9-16/h3-11,13-14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFHOUCXNOWKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the benzyl and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and methoxyphenyl halides, respectively.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, methoxyphenyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide can be contextualized against related imidazothiazole derivatives (Table 1).
Table 1: Structural and Functional Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives
Key Structural and Functional Insights
Substituent Position and Electronic Effects: The 4-methoxyphenyl group at position 6 in the target compound contrasts with the 3-nitrophenyl (electron-withdrawing) in SCXFQAUZWGZVBX-UHFFFAOYSA-N and 4-chlorophenyl (halogenated) in CAS 946302-00-7 . The N-benzyl-N-methyl carboxamide substituent in the target compound increases steric bulk compared to simpler carboxamides (e.g., N-(4-methoxyphenyl) in SCXFQAUZWGZVBX-UHFFFAOYSA-N), which may influence binding specificity .
Biological Implications :
- Halogenated derivatives (e.g., CAS 946302-00-7) are common in antimicrobial agents due to their electronegative properties .
- Nitro groups (e.g., in SCXFQAUZWGZVBX-UHFFFAOYSA-N) may confer redox activity but raise toxicity concerns .
- The target compound’s methoxy and benzyl groups suggest a balance between solubility and membrane permeability, critical for central nervous system (CNS) penetration or kinase inhibition.
Biological Activity
N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22N2O4S
- Molecular Weight : 422.5 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various strains of bacteria.
Case Study: Antitubercular Activity
A study reported that certain imidazo-thiazole derivatives showed promising antitubercular activity with IC50 values as low as 2.03 μM against Mycobacterium tuberculosis (Mtb) . While specific data on this compound is limited, the structural similarity suggests potential efficacy against Mtb.
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring can significantly influence the compound's anticancer activity.
Findings from Related Compounds
Research has shown that N-benzyl substituted thiazoles exhibit varying degrees of anticancer activity. For example, certain derivatives demonstrated significant inhibition of cell proliferation in colon cancer cells (HT-29) after 72 hours of treatment . The presence of specific substituents on the thiazole ring was found to enhance lipophilicity and cellular uptake, contributing to improved anticancer efficacy.
Summary of Biological Activities
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Cell Membrane Disruption : Certain thiazole derivatives disrupt bacterial cell membranes, leading to cell lysis.
- Interference with DNA Replication : Some studies suggest that these compounds may interfere with DNA synthesis in rapidly dividing cancer cells.
Q & A
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., DEPT-135 in distinguishes CH2 groups).
- Dynamic Effects : Temperature-controlled experiments reduce signal broadening in DMSO-d6.
- DFT Calculations : Validates chemical shift assignments (e.g., used DFT to correlate experimental and theoretical shifts) .
What in vitro assays are suitable for preliminary biological evaluation?
Q. Basic
- Antioxidant Activity : DPPH radical scavenging (60–97% inhibition for analogs in ).
- Cytotoxicity : NCI’s 60-cell line panel (e.g., log GI50 < -8.00 for prostate cancer in ).
- Antimicrobial Screening : Agar diffusion assays against bacterial/fungal strains .
How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity?
Q. Advanced
- Methoxy Groups : Enhance antioxidant activity (92% DPPH inhibition in ) via radical stabilization.
- Halogens (e.g., F, Cl) : Improve membrane permeability and cytotoxicity (e.g., 4-fluorophenyl derivatives in show 89% inhibition).
- SAR Studies : Docking () correlates substituent size with target binding (e.g., bulky groups reduce CYP3A4 inhibition in ) .
What computational tools aid in crystallographic analysis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
